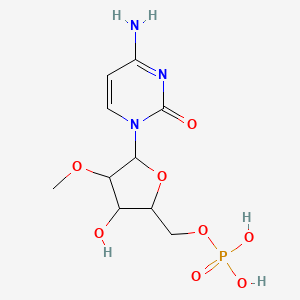
5'-Cytidylic acid, 2'-O-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Cytidylic acid, 2’-O-methyl- is a nucleotide derivative that plays a crucial role in various biological processes. It is an ester of phosphoric acid with the nucleoside cytidine, where the ribose sugar is methylated at the 2’ position. This modification can influence the stability and function of RNA molecules, making it a significant compound in the study of nucleic acids and their applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Cytidylic acid, 2’-O-methyl- typically involves the methylation of cytidine monophosphate. One common method includes the use of methylating agents such as methyl iodide in the presence of a base like triethylamine. The reaction is carried out in an appropriate solvent, often under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of 5’-Cytidylic acid, 2’-O-methyl- may involve more scalable processes, such as enzymatic methylation using specific methyltransferases. These enzymes can selectively methylate the 2’-hydroxyl group of cytidine monophosphate, providing a more environmentally friendly and efficient production method .
Chemical Reactions Analysis
Types of Reactions
5’-Cytidylic acid, 2’-O-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the nucleotide.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized nucleotides, while substitution reactions can produce a range of substituted cytidine derivatives .
Scientific Research Applications
5’-Cytidylic acid, 2’-O-methyl- has numerous applications in scientific research:
Chemistry: It is used in the synthesis of modified nucleotides and oligonucleotides for various biochemical studies.
Biology: This compound is crucial in studying RNA stability and function, as the methylation can affect RNA’s secondary structure and interactions.
Medicine: It has potential therapeutic applications, particularly in antiviral research, where modified nucleotides can inhibit viral replication.
Industry: In the pharmaceutical industry, it is used in the development of nucleotide-based drugs and diagnostic tools
Mechanism of Action
The mechanism of action of 5’-Cytidylic acid, 2’-O-methyl- involves its incorporation into RNA molecules, where the methylation at the 2’ position can influence the RNA’s stability and function. This modification can affect the RNA’s ability to form secondary structures, interact with proteins, and participate in various cellular processes. The molecular targets include RNA-binding proteins and enzymes involved in RNA metabolism .
Comparison with Similar Compounds
Similar Compounds
Cytidine monophosphate: The unmodified form of the nucleotide.
Deoxycytidine monophosphate: Lacks the 2’-hydroxyl group.
5-Methylcytidine monophosphate: Methylated at the 5-position of the cytosine ring.
Uniqueness
5’-Cytidylic acid, 2’-O-methyl- is unique due to its specific methylation at the 2’ position of the ribose sugar. This modification can significantly alter the nucleotide’s properties, making it more stable and less prone to enzymatic degradation. This uniqueness makes it valuable in various research and therapeutic applications .
Properties
Molecular Formula |
C10H16N3O8P |
|---|---|
Molecular Weight |
337.22 g/mol |
IUPAC Name |
[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H16N3O8P/c1-19-8-7(14)5(4-20-22(16,17)18)21-9(8)13-3-2-6(11)12-10(13)15/h2-3,5,7-9,14H,4H2,1H3,(H2,11,12,15)(H2,16,17,18) |
InChI Key |
USRXKJOTSNCJMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycinamide, N-(4-morpholinylsulfonyl)phenylalanyl-N-[4-[(butylamino)carbonyl]-1-(cyclohexylmethyl)-2-hydroxy-5-methylhexyl]-2-(2-propenylthio)-(9CI)](/img/structure/B12078437.png)
![4-[3-(3-Fluoro-phenyl)-propyl]-piperidine](/img/structure/B12078449.png)

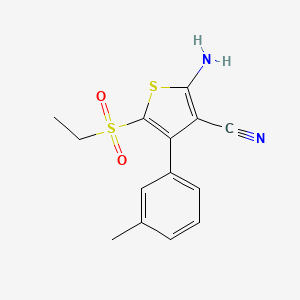
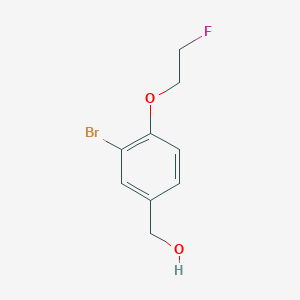
![6-bromo-3-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12078479.png)

![1-[4-Amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12078487.png)

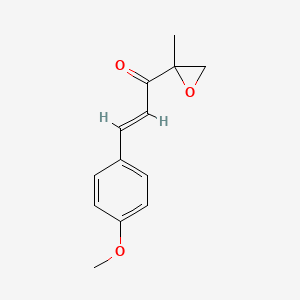
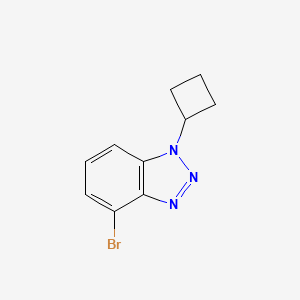
![[4-(2,6-Difluorophenyl)phenyl]methanamine](/img/structure/B12078522.png)
![Methyl[1-(5-methylthiophen-2-YL)ethyl]amine](/img/structure/B12078527.png)

